N-(1-cyclohexyl-3-hydroxypropyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide
Description
N-(1-cyclohexyl-3-hydroxypropyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of cyclohexyl, hydroxypropyl, thiophene, and thiazole groups
Properties
IUPAC Name |
N-(1-cyclohexyl-3-hydroxypropyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c20-8-6-14(12-4-2-1-3-5-12)19-16(21)15-10-18-17(23-15)13-7-9-22-11-13/h7,9-12,14,20H,1-6,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGHAXSMIMBPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCO)NC(=O)C2=CN=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-cyclohexyl-3-hydroxypropyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the thiophene group:
Incorporation of the cyclohexyl-3-hydroxypropyl group: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the cyclohexyl and hydroxypropyl groups.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(1-cyclohexyl-3-hydroxypropyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-cyclohexyl-3-hydroxypropyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties may make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-(1-cyclohexyl-3-hydroxypropyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to N-(1-cyclohexyl-3-hydroxypropyl)-2-thiophen-3-yl-1,3-thiazole-5-carboxamide include:
N-(1-cyclohexyl-3-hydroxypropyl)-1H-indazole-3-carboxamide: This compound shares the cyclohexyl-3-hydroxypropyl group but differs in the heterocyclic core.
N-(1-cyclohexyl-3-hydroxypropyl)-4,4-difluorocyclohexanecarboxamide: This compound has a similar cyclohexyl-3-hydroxypropyl group but includes a difluorocyclohexane moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
